3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane
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Overview
Description
3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of azabicyclo compounds, which are known for their stability and reactivity. The presence of benzyl and dimethoxymethyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Carbonyl compounds
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar in structure but lacks the dimethoxymethyl group.
9-Azabicyclo[3.3.1]nonane: The parent compound without the benzyl and dimethoxymethyl groups.
Uniqueness
3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane is unique due to the presence of both benzyl and dimethoxymethyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-20-18(21-2)17-15-9-6-10-16(17)13-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15-18H,6,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYFJIQGPMHGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1C2CCCC1CN(C2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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